(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride
Overview
Description
“(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride” is a chemical compound with the CAS Number: 860189-02-2. It has a linear formula of C15H15N3.2ClH . The compound has a molecular weight of 310.23 . The IUPAC name for this compound is N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride” is 1S/C15H15N3.2ClH/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15;;/h1-9,16H,10-11H2,(H,17,18);2*1H . This code represents the molecular structure of the compound.Scientific Research Applications
Synthesis of Benzimidazole Derivatives
Benzimidazole derivatives are significant in pharmaceutical chemistry due to their presence in several FDA-approved drugs . The compound can be used as a precursor in the synthesis of various benzimidazole derivatives through oxidative coupling reactions. These derivatives exhibit diverse pharmaceutical properties and are used in drugs targeting a wide range of conditions.
Development of Catalytic Agents
The benzimidazole moiety is a crucial part of many catalytic systems. (1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride can be employed in the development of new catalytic agents that facilitate reactions such as the oxidative coupling of primary amines, which is a key step in the synthesis of complex organic compounds .
Bioinspired Catalysis
In bioinspired catalysis, mimicking the active sites of natural enzymes is a common strategy. The subject compound could be used to design and synthesize mimetic catalysts that replicate the function of natural enzymes, potentially leading to more efficient and environmentally friendly chemical processes .
Homogeneous and Heterogeneous Catalysis
This compound may find applications in both homogeneous and heterogeneous catalysis. Its structure allows for the potential development of catalysts that can be used in a variety of chemical reactions, improving yields and selectivity for desired products .
Pharmaceutical Research
Given its structural similarity to benzimidazole, which is a core component of many drugs, (1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride can be used in pharmaceutical research to create new therapeutic agents, especially for diseases where benzimidazole derivatives have proven effective .
Material Science
The benzimidazole group is known for its coordination properties. This compound could be used in material science to create new materials with specific electronic or photonic properties, which could be applied in the development of sensors, organic semiconductors, or other advanced materials .
Analytical Chemistry
In analytical chemistry, (1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride can be utilized as a reagent for the detection and quantification of various chemical species. Its ability to form complexes with metals and other compounds makes it valuable for analytical purposes .
Environmental Chemistry
Lastly, this compound’s potential use in environmental chemistry should not be overlooked. It could be involved in the synthesis of compounds that help in the removal of pollutants or in the development of green chemistry protocols, contributing to more sustainable practices .
Safety and Hazards
The safety information for “(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride” includes several precautionary statements. For example, it is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-phenylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.2ClH/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15;;/h1-9,16H,10-11H2,(H,17,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBOSBQUIDAULY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NC3=CC=CC=C3N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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